3-Ethyl-4-hydroxy-6-propyl-2H-pyran-2-one
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Overview
Description
3-Ethyl-4-hydroxy-6-propyl-2H-pyran-2-one is a heterocyclic compound belonging to the class of pyranones It is characterized by a pyran ring with various substituents, including ethyl, hydroxy, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-hydroxy-6-propyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with propyl aldehyde in the presence of a base can lead to the formation of the desired pyranone . Another method involves the use of palladium-catalyzed telomerization of butadiene, which has been shown to be effective for synthesizing similar compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-hydroxy-6-propyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
3-Ethyl-4-hydroxy-6-propyl-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-hydroxy-6-propyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one: A simpler pyranone with similar structural features.
4-Hydroxy-2-pyrone: Another pyranone with a hydroxy group at the 4-position.
Tetrahydro-6-methyl-2H-pyran-2-one: A related compound with a methyl group at the 6-position.
Uniqueness
3-Ethyl-4-hydroxy-6-propyl-2H-pyran-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
919288-76-9 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-6-propylpyran-2-one |
InChI |
InChI=1S/C10H14O3/c1-3-5-7-6-9(11)8(4-2)10(12)13-7/h6,11H,3-5H2,1-2H3 |
InChI Key |
OPGJUHCSQWTULM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=O)O1)CC)O |
Origin of Product |
United States |
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